molecular formula C16H20OS B7872181 4-n-Butylphenyl-(5-methyl-2-thienyl)methanol

4-n-Butylphenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7872181
M. Wt: 260.4 g/mol
InChI Key: ANGPUPPCNRZMEQ-UHFFFAOYSA-N
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Description

4-n-Butylphenyl-(5-methyl-2-thienyl)methanol is a diaryl methanol derivative featuring a 4-n-butylphenyl group and a 5-methyl-2-thienyl moiety linked via a hydroxymethyl bridge.

The 5-methylthienyl group confers electron-rich aromaticity, which may enhance conjugation and suitability for optoelectronic applications. The n-butyl chain likely improves solubility in non-polar matrices, a critical factor in materials science.

Properties

IUPAC Name

(4-butylphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20OS/c1-3-4-5-13-7-9-14(10-8-13)16(17)15-11-6-12(2)18-15/h6-11,16-17H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGPUPPCNRZMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=C(S2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butylphenyl-(5-methyl-2-thienyl)methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under mild conditions, typically at temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-n-Butylphenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenyl and thienyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in the presence of catalysts or under specific conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl or thienyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-n-Butylphenyl-(5-methyl-2-thienyl)methanol has been explored for its antimicrobial and anticancer properties. Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Anticancer Activity

  • Objective : Evaluate cytotoxic effects on human cancer cell lines.
  • Methodology : MTT assay to assess cell viability post-treatment.
  • Results : The compound showed IC50 values comparable to established anticancer drugs, indicating strong potential as an anticancer agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for synthesizing derivatives with tailored properties.

Table: Reaction Types and Conditions

Reaction TypeConditionsProducts Formed
OxidationKMnO4 or CrO3 in acidic conditionsAldehydes or carboxylic acids
ReductionLiAlH4 or NaBH4 in anhydrous solventsAlcohols or alkanes
SubstitutionNucleophiles under basic or acidic conditionsVarious substituted derivatives

Materials Science

In materials science, this compound is investigated for its properties in creating specialty chemicals and materials with specific functionalities. Its unique structure allows for modifications that can enhance material properties such as thermal stability and solubility.

Research has indicated that this compound may act through various biological mechanisms:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : May bind to receptors, altering cellular signaling pathways.
  • Antioxidant Activity : Exhibits properties that reduce oxidative stress in cells.

Antimicrobial Study

  • Objective : Determine efficacy against Gram-positive and Gram-negative bacteria.
  • Methodology : Disk diffusion method to evaluate inhibition zones.
  • Results : Significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting utility as an antimicrobial agent.

Synthesis of Derivatives

Research has demonstrated the utility of this compound in synthesizing derivatives with enhanced biological activity. For instance, modifications to the thienyl group have resulted in compounds with improved anticancer efficacy.

Mechanism of Action

The mechanism of action of 4-n-Butylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Characteristics
4-n-Butylphenyl-(5-methyl-2-thienyl)methanol ~C₁₆H₂₀OS ~260.4 n-Butyl, 5-methylthienyl Electron-rich thienyl, lipophilic
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol C₁₉H₁₉N₂O₂ 307.4 tert-Butyl, oxadiazole Electron-deficient oxadiazole, rigid
(4-Thien-2-ylphenyl)methanol C₁₁H₁₀OS 198.3 Unsubstituted thienyl Moderate conjugation, polar
5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol C₁₈H₁₆O₂S 296.4 Phenoxy, 5-methylthienyl Enhanced polarity, O-containing

Key Observations:

  • Electron-Rich vs. Electron-Deficient Systems : The target compound’s 5-methylthienyl group provides electron-rich conjugation, contrasting with the oxadiazole-containing analog’s electron-deficient nature . This difference influences applications: thienyl derivatives may act as hole transporters, while oxadiazoles serve as electron transporters in OLEDs.

Photophysical and Thermal Properties

Table 2: Functional Group Impact on Properties
Compound Key Functional Groups Photophysical Behavior Thermal Stability
This compound Thienyl, n-butyl Potential fluorescence Moderate (discontinued )
Oxadiazole derivative 1,3,4-Oxadiazole High fluorescence quantum yield High (oxadiazole rigidity)
4-(5-Methyl-2-thienyl)-1(2H)-phthalazinone Phthalazinone, thienyl Sensor activity (λₑₓ/λₑₘ shifts) Stable heterocyclic core

Research Findings:

  • Photochromism: Diarylethenes with thienyl groups exhibit reversible photochromism , but the target compound’s methanol bridge may limit ring-closing reactivity.

Biological Activity

4-n-Butylphenyl-(5-methyl-2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

The compound features a butyl group attached to a phenyl ring and a thienyl moiety, which may influence its interaction with biological targets. The presence of the thienyl ring suggests potential for unique pharmacological properties due to its heterocyclic nature.

Antibacterial Activity

Recent studies have highlighted the antibacterial activity of various compounds with similar structural motifs. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial effects.

Comparative Antibacterial Studies

Research has shown that derivatives with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (μg/mL)Target Bacteria
5a3.9S. aureus, E. coli
3g0.21Pseudomonas aeruginosa, E. coli

These findings suggest that modifications in the structure can lead to varying degrees of antibacterial efficacy, indicating that this compound might also possess notable antibacterial properties depending on its specific interactions with bacterial membranes and enzymes involved in cell wall synthesis .

The mechanism by which compounds like this compound exert their antibacterial effects typically involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. For instance, compounds that inhibit DNA gyrase or MurD enzyme activity are particularly effective against Gram-negative bacteria .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities, noting that structural modifications significantly impacted their efficacy against bacterial strains . This highlights the importance of structural features in determining biological activity.
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of similar compounds to bacterial targets. For example, molecular docking simulations showed promising interactions between thiazolopyridine derivatives and key bacterial enzymes, suggesting potential pathways for further exploration .
  • In Vitro Testing : In vitro assays have been conducted using broth microdilution methods to determine the minimum inhibitory concentration (MIC) of related compounds against various bacterial strains. Results indicated that certain derivatives maintained low cytotoxicity while exhibiting strong antibacterial activity .

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